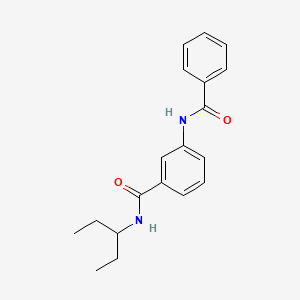
2-chloro-N-(4-isopropylphenyl)nicotinamide
Übersicht
Beschreibung
2-chloro-N-(4-isopropylphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is commonly used in scientific research as a tool compound for studying the biochemical and physiological effects of nicotinamide derivatives.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-isopropylphenyl)nicotinamide involves its inhibition of NAMPT, which leads to a decrease in NAD+ biosynthesis. This, in turn, leads to a decrease in cellular energy production and an increase in cellular stress. The inhibition of NAMPT has been shown to have anticancer effects, as cancer cells are highly dependent on NAD+ biosynthesis for survival.
Biochemical and Physiological Effects:
2-chloro-N-(4-isopropylphenyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. It has also been shown to have anti-inflammatory effects and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(4-isopropylphenyl)nicotinamide in lab experiments is its specificity for NAMPT inhibition. This allows researchers to study the effects of NAD+ depletion on cellular processes without the confounding effects of nonspecific inhibitors. However, one limitation of using 2-chloro-N-(4-isopropylphenyl)nicotinamide is its relatively low potency compared to other NAMPT inhibitors.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-(4-isopropylphenyl)nicotinamide. One direction is the development of more potent NAMPT inhibitors for use in cancer treatment. Another direction is the investigation of the effects of NAD+ depletion on aging and age-related diseases. Additionally, the use of 2-chloro-N-(4-isopropylphenyl)nicotinamide in combination with other agents, such as immunotherapy or radiotherapy, may enhance their efficacy in cancer treatment.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-isopropylphenyl)nicotinamide is commonly used in scientific research as a tool compound for studying the biochemical and physiological effects of nicotinamide derivatives. It has been shown to exhibit activity as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, which is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in many cellular processes, including metabolism, DNA repair, and signaling.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10(2)11-5-7-12(8-6-11)18-15(19)13-4-3-9-17-14(13)16/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSQPAMSRPSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)
![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)
![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)


![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)